molecular formula C23H19F3N2O3S B6569606 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide CAS No. 946334-97-0

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B6569606
CAS No.: 946334-97-0
M. Wt: 460.5 g/mol
InChI Key: GQWBYOVFOBZMPX-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide is a structurally complex benzamide derivative featuring a trifluoromethyl group at the meta position of the benzamide moiety, a benzenesulfonyl group attached to a tetrahydroquinoline ring, and an amide linkage. The compound’s molecular formula can be inferred as C₃₁H₂₄F₃N₂O₃S, with a calculated molecular weight of 582.6 g/mol. The benzenesulfonyl group may enhance metabolic stability, while the tetrahydroquinoline scaffold could influence target-binding interactions, distinguishing it from simpler benzamide derivatives .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3S/c24-23(25,26)18-8-4-6-17(14-18)22(29)27-19-11-12-21-16(15-19)7-5-13-28(21)32(30,31)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWBYOVFOBZMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a trifluoromethylbenzamide moiety. The structural characteristics of this compound suggest potential interactions with various biological targets, which may lead to significant therapeutic effects.

PropertyValue
Molecular Formula C23_{23}H24_{24}N2_{2}O6_{6}S2_{2}
Molecular Weight 488.6 g/mol
CAS Number 946345-79-5

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of various enzymes involved in metabolic pathways. Its sulfonamide group is particularly noted for its ability to bind to active sites of target enzymes, potentially altering their activity.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against human tumor cell lines. The mechanism may involve apoptosis induction or cell cycle arrest in cancer cells.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammation.

Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry focused on the enzyme inhibition properties of similar compounds in the benzenesulfonamide class. It was found that these compounds effectively inhibited carbonic anhydrases (CAs), which are relevant targets in treating conditions like glaucoma and cancer. The study highlighted the importance of structural modifications in enhancing inhibitory potency and selectivity against specific isoforms of CAs .

Study 2: Anticancer Activity

In vitro studies conducted on derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The observed IC50 values indicated that these compounds could induce apoptosis through mitochondrial pathways .

Study 3: Anti-inflammatory Properties

Research exploring the anti-inflammatory potential of related compounds showed that certain benzenesulfonamides could reduce inflammation markers in animal models. This suggests that this compound may similarly exert beneficial effects in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences between the target compound and related benzamides include:

Compound Name Substituents Trifluoromethyl Position Molecular Weight (g/mol) Known Application
Target Compound 3-(Trifluoromethyl)benzamide + benzenesulfonyl-tetrahydroquinoline Meta (3-position) 582.6 (calculated) Not specified
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-(Trifluoromethyl)benzamide + isopropoxyphenyl Ortho (2-position) 323.3 Pesticide (fungicide)
2-(Trifluoromethyl)benzamide standard 2-(Trifluoromethyl)benzamide Ortho (2-position) 189.13 Analytical standard
Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) Pyridinecarboxamide + chlorophenyl-hydroxyphenylmethyl N/A 342.8 Plant growth regulator

Key Observations :

  • The meta position of the trifluoromethyl group in the target compound contrasts with ortho positioning in flutolanil and 2-(trifluoromethyl)benzamide.
  • The tetrahydroquinoline-benzenesulfonyl moiety in the target compound introduces a fused bicyclic structure absent in simpler analogs, possibly enhancing rigidity and binding affinity compared to flutolanil’s flexible isopropoxy group .

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